AS703988

Brain tumor pharmacokinetics MEK inhibitor differentiation blood-brain barrier penetration

AS703988, also designated MSC2015103B, is an orally bioavailable, small-molecule allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2; MAP2K1/2). It belongs to the class of type III allosteric, non-ATP-competitive MEK inhibitors that bind to a hydrophobic pocket adjacent to the ATP-binding site, preventing phosphorylation and activation of ERK1/2 downstream effectors in the RAS-RAF-MEK-ERK signaling cascade.

Molecular Formula
Molecular Weight
Cat. No. B1194258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS703988
SynonymsAS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.
Structural Identifiers
SMILESNONE
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS703988 (MSC2015103B) MEK1/2 Allosteric Inhibitor: Baseline Compound Profile for Research Procurement


AS703988, also designated MSC2015103B, is an orally bioavailable, small-molecule allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2; MAP2K1/2) [1]. It belongs to the class of type III allosteric, non-ATP-competitive MEK inhibitors that bind to a hydrophobic pocket adjacent to the ATP-binding site, preventing phosphorylation and activation of ERK1/2 downstream effectors in the RAS-RAF-MEK-ERK signaling cascade [2]. The compound originated at Merck Serono/EMD Serono and was subsequently licensed to Day One Biopharmaceuticals for clinical development, with a highest development phase of Phase I in advanced solid tumors [3]. AS703988 is structurally and pharmacologically related to pimasertib (AS703026/MSC1936369B), its front-runner analog, with both compounds sharing the same allosteric MEK1/2 inhibitory mechanism but exhibiting measurably distinct pharmacokinetic and tissue-distribution properties that preclude simple interchangeability [4].

Why AS703988 Cannot Be Generically Substituted with Other Clinical MEK Inhibitors


Although AS703988 and other MEK1/2 inhibitors (trametinib, cobimetinib, binimetinib, selumetinib, and pimasertib) share a common target class, their differential tissue distribution, brain penetration kinetics, and target modulation selectivity profiles render them non-interchangeable for research applications. Preclinical head-to-head data demonstrate that AS703988 exhibits prolonged brain retention and a higher brain tumor-to-normal brain exposure ratio compared to its closest structural and pharmacological analog, pimasertib (AS703026), translating into improved safety/therapeutic index margins in the CNS compartment [1]. Furthermore, the compound's distinct positioning for combination strategies targeting non-BRAF V600 mutation-driven tumors—paired with the pan-RAF inhibitor DAY101 (tovorafenib)—represents a development trajectory that diverges from the BRAF V600E/K-focused indications of approved MEK inhibitors such as trametinib and cobimetinib [2]. These quantitative pharmacokinetic and strategic differentiation factors mean that substituting AS703988 with a generic MEK inhibitor in a research protocol would introduce uncharacterized variables in tissue exposure, target modulation, and combinatorial pharmacology, potentially compromising experimental reproducibility and translational validity.

AS703988 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Compound Selection


Superior Brain Retention and Therapeutic Index vs. Pimasertib in Murine PK and Orthotopic Glioma Models

In a direct head-to-head preclinical comparison, AS703988 (MSC2015103) demonstrated prolonged brain retention relative to pimasertib (AS703026/MSC1936369B), its closest structural analog. While pimasertib brain concentrations peaked at approximately 1 hour post-administration and then underwent relatively rapid clearance from brain tissue, AS703988 concentrations increased over time and remained elevated through the 24-hour time point (the last time point measured) [1]. In an orthotopic U87 glioblastoma mouse model, AS703988 achieved a higher brain tumor-to-normal brain exposure ratio (AUC₁₋₂₄h) compared to pimasertib, indicating preferential partitioning into tumor tissue within the CNS compartment [1]. Critically, pharmacodynamic (PD) analysis revealed differential target modulation: AS703988 inhibited phospho-ERK (pERK) robustly in brain tumor tissue but showed relatively less pERK suppression in adjacent normal brain parenchyma, whereas pimasertib produced comparable pERK inhibition in both tumor and normal brain tissues [1]. Collectively, these data suggest a wider therapeutic index in the brain for AS703988 versus pimasertib, a property that the authors note may extend to other barrier-protected tissues such as the retina [1].

Brain tumor pharmacokinetics MEK inhibitor differentiation blood-brain barrier penetration

Allosteric MEK1/2 Binding Mode Confers Class-Level Selectivity Advantage Over ATP-Competitive Kinase Inhibitors

AS703988 binds to an allosteric hydrophobic pocket adjacent to the ATP-binding site of MEK1/2, classifying it as a type III allosteric, non-ATP-competitive inhibitor [1]. This binding mode is mechanistically distinct from ATP-competitive kinase inhibitors, which target the highly conserved ATP-binding pocket shared across the kinome. The allosteric binding mechanism is a class-level property shared by several clinically advanced MEK inhibitors (including trametinib, cobimetinib, binimetinib, selumetinib, and pimasertib), which occupy unique noncompetitive binding sites that confer high target specificity [2]. AS703988 has been described alongside pimasertib as a 'highly-selective small molecule allosteric inhibitor of MEK 1/2' by its current developer, Day One Biopharmaceuticals [3]. While specific kinome-wide selectivity profiling data for AS703988 are not publicly available in comparison to, for example, trametinib (which has published Kd values across >300 kinases), the allosteric mechanism itself provides a structural rationale for reduced off-target kinase inhibition relative to ATP-competitive agents.

Allosteric inhibitor MEK kinase selectivity non-ATP-competitive binding

Downregulation of RRM1 Protein in BxPC-3 Pancreatic Cancer Cells at 1 µM Concentration

In BxPC-3 human pancreatic ductal adenocarcinoma cells, AS703988 at 1 µM concentration induced measurable downregulation of ribonucleotide reductase subunit-1 (RRM1) protein expression following 24-hour treatment, as demonstrated by immunoblotting [1]. This finding was published as supplementary data accompanying a study of the MEK1/2 inhibitor pimasertib (AS703026), which established that MEK inhibition enhances gemcitabine efficacy in pancreatic cancer models through RRM1 modulation [2]. The observed RRM1 downregulation by AS703988 in BxPC-3 cells occurs in the same cellular system where the combination of gemcitabine (50 nM) with a MEK inhibitor was shown to increase apoptosis, suggesting that AS703988 can replicate the RRM1-modulatory effects that underpin MEK inhibitor–gemcitabine synergy [1]. However, it must be noted that no direct side-by-side immunoblot comparing AS703988 and pimasertib in the same cell line and time point was performed in this study: pimasertib's RRM1 modulation was assessed in MIAPaCa-2 and SUIT-2 lines at time points from 30 min to 4 h, while AS703988 was evaluated at 24 h in BxPC-3 cells, limiting the strength of cross-compound comparison [1].

Pancreatic cancer RRM1 gemcitabine sensitization BxPC-3

Strategic Pipeline Positioning for Non-BRAF V600 Mutation–Driven Tumors Combined with Pan-RAF Inhibitor DAY101

AS703988 (MSC2015103B) is being developed by Day One Biopharmaceuticals under an exclusive global license from Merck KGaA specifically for combination with the company's clinical-stage pan-RAF kinase inhibitor DAY101 (tovorafenib) in patients aged ≥12 years with recurrent, progressive, or refractory solid tumors harboring MAPK pathway aberrations [1]. This combination strategy is explicitly designed to address tumors driven by non-BRAF V600 mutations and RAF fusions, a population distinct from that served by FDA-approved MEK inhibitors (trametinib + dabrafenib) which are indicated for BRAF V600E/K-mutant melanoma and non–small cell lung cancer [1]. Day One's chief medical officer has publicly stated that the combination of a pan-RAF inhibitor with a MEK inhibitor is intended to 'broaden potential clinical application in combination with MEK inhibition in solid tumors driven by non-BRAF V600 mutations and RAF fusions' [1]. In contrast, pimasertib has already been studied in more than 10 Phase I/II trials in approximately 900 patients as a standalone agent, giving it a substantially larger but less genetically targeted clinical dataset [1].

Non-BRAF V600 RAF fusion combination therapy MAPK pathway

Phase I Dose-Escalation Dosing Schedule Flexibility from 150 µg to 1500 µg in Advanced Solid Tumors

The first-in-human Phase I dose-escalation trial of AS703988 (MSC2015103B) employed a starting dose of 150 µg with sequential escalation through 200 µg, 300 µg, 450 µg, 650 µg, 1000 µg, and 1500 µg in subjects with advanced solid tumors, including pancreatic, thyroid, colorectal, non-small cell lung, endometrial, renal, breast, ovarian carcinoma, and melanoma [1]. The protocol evaluated two distinct intermittent oral dosing schedules: once-daily dosing one day per week over a 21-day period and once-daily dosing three times per week over a 21-day period [2]. This schedule-flexibility design distinguishes AS703988's early clinical development from continuous daily dosing regimens used for approved MEK inhibitors such as trametinib (2 mg once daily continuous) and cobimetinib (60 mg once daily for 21 days on / 7 days off), providing pharmacokinetic and tolerability data relevant for researchers interested in intermittent MEK inhibition strategies [1]. The trial was terminated for administrative (non-safety) reasons and MSC2015103B was subsequently re-licensed for combination development [3].

Phase I clinical trial dose escalation pharmacokinetics advanced solid tumors

AS703988 Optimal Research Application Scenarios Based on Differentiated Evidence Profile


Glioblastoma and Brain Metastasis Preclinical Models Requiring CNS-Penetrant MEK Inhibition with Minimal Normal Brain Target Modulation

AS703988 is the MEK inhibitor of choice for orthotopic glioblastoma or brain metastasis xenograft studies where prolonged brain retention and differential tumor-versus-normal brain target modulation are critical experimental requirements. Direct head-to-head PK/PD data demonstrate that AS703988 achieves a higher brain tumor-to-normal brain exposure ratio than pimasertib and suppresses phospho-ERK more selectively in tumor tissue within the brain compartment, while pimasertib produces non-selective pERK inhibition in both tumor and normal brain [1]. This property may translate into a wider therapeutic index in barrier-protected tissues, including the retina, making AS703988 particularly suitable for studies evaluating ocular safety alongside CNS efficacy [1].

MEK Inhibitor–Gemcitabine Combination Studies in Pancreatic Ductal Adenocarcinoma In Vitro and In Vivo

For mechanistic studies of MEK inhibitor–chemotherapy synergy in pancreatic cancer, AS703988 provides a tool compound with demonstrated functional activity in the RRM1 downregulation pathway. At 1 µM, AS703988 reduces RRM1 protein expression in BxPC-3 pancreatic cancer cells after 24-hour treatment [2], mirroring the RRM1-modulatory mechanism that underlies pimasertib–gemcitabine synergy. Researchers investigating gemcitabine sensitization strategies in KRAS-mutant PDAC models can employ AS703988 as a structurally characterized MEK inhibitor with documented pathway engagement in the relevant cellular context, noting the cross-study nature of the comparison with pimasertib [2].

MAPK Pathway Combination Therapy Research Targeting Non-BRAF V600 Mutations and RAF Fusions

AS703988 is positioned for combination with pan-RAF inhibitors (specifically DAY101/tovorafenib) in solid tumors harboring non-BRAF V600 mutations or RAF fusions, a genetically defined patient population not served by BRAF V600E/K-restricted MEK inhibitor combinations [3]. For translational laboratories exploring vertical MAPK pathway blockade in atypical BRAF alterations, NRAS mutations, or RAF fusion-driven cancers, AS703988 represents a relevant MEK inhibitor partner compound, as its current clinical development strategy is explicitly designed for this molecular subset. This contrasts with trametinib, which is clinically paired exclusively with dabrafenib (a BRAF V600E/K-selective inhibitor), and with cobimetinib, paired with vemurafenib [3].

Intermittent MEK Inhibition Scheduling Paradigms in Preclinical Toxicology and Efficacy Studies

AS703988's Phase I clinical experience with intermittent dosing schedules (once-daily one day per week or three days per week in 21-day cycles) provides a preclinical-to-clinical translational framework for researchers evaluating pulsatile MEK inhibition strategies [4]. Unlike approved MEK inhibitors that employ continuous daily or continuous 21/7 schedules, AS703988's early development explored radically intermittent regimens at low microgram doses (150–1500 µg), generating safety, tolerability, and pharmacokinetic data that can inform preclinical study designs aimed at minimizing cumulative MEK inhibitor toxicity while preserving anti-tumor efficacy [4].

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